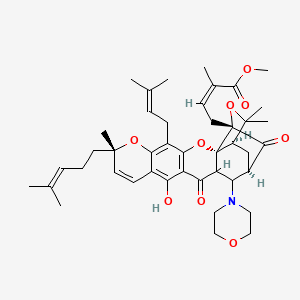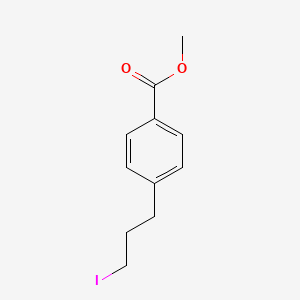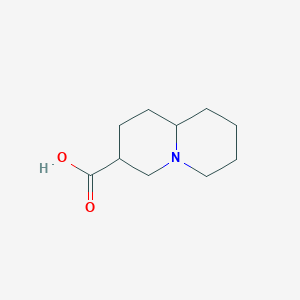![molecular formula C32H29N3O8 B15232676 Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine CAS No. 1926163-02-1](/img/structure/B15232676.png)
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine is a synthetic compound used primarily in peptide synthesis. This compound is notable for its protective groups, which are essential in the stepwise construction of peptides. The 9-fluorenylmethoxycarbonyl group is a widely used protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine typically involves multiple steps. The initial step often includes the protection of the amino group of L-lysine with the 9-fluorenylmethoxycarbonyl group. This is followed by the introduction of the 1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl group to the epsilon-amino group of lysine. The reaction conditions usually involve the use of organic solvents such as dimethylformamide and catalysts like diisopropylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The protective groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrogenation catalysts: For reduction reactions.
Acids and bases: For deprotection and substitution reactions.
Organic solvents: Such as dimethylformamide and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while deprotection reactions yield the free amino acid.
Applications De Recherche Scientifique
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Biological Studies: Used in studies involving protein-protein interactions and enzyme mechanisms.
Material Science: Employed in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The protective group can be selectively removed under mild conditions, allowing for the stepwise construction of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-leucine
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine
- Nalpha-(9-Fluorenylmethoxycarbonyl)-L-tryptophan
Uniqueness
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine is unique due to the presence of the 1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized peptide synthesis applications where selective protection and deprotection are required.
Propriétés
Numéro CAS |
1926163-02-1 |
|---|---|
Formule moléculaire |
C32H29N3O8 |
Poids moléculaire |
583.6 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(1-hydroxy-4-nitro-3-oxoinden-2-yl)ethylideneamino]hexanoic acid |
InChI |
InChI=1S/C32H29N3O8/c1-18(27-29(36)23-13-8-15-26(35(41)42)28(23)30(27)37)33-16-7-6-14-25(31(38)39)34-32(40)43-17-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,8-13,15,24-25,36H,6-7,14,16-17H2,1H3,(H,34,40)(H,38,39)/t25-/m0/s1 |
Clé InChI |
JWAWLLHLNGKAOE-VWLOTQADSA-N |
SMILES isomérique |
CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |
SMILES canonique |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)


![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)





![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)
